molecular formula C9H6FNO B1405383 5-Fluoroquinolin-6-ol CAS No. 1261470-32-9

5-Fluoroquinolin-6-ol

Cat. No. B1405383
M. Wt: 163.15 g/mol
InChI Key: SPPPCTGPUNCXFZ-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of fluoroquinolones, including 5-Fluoroquinolin-6-ol, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthetic approaches to the quinolone system have been discussed in the literature .


Molecular Structure Analysis

The InChI code for 5-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The data on 6-fluorо-1,4-dihydroquinolin-4-oxo-3-carboxylic acids and their structural analogues, which are related to 5-Fluoroquinolin-6-ol, have been reviewed in the literature . The structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Physical And Chemical Properties Analysis

5-Fluoroquinolin-6-ol is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Fluoroquinolones are a type of antibacterial drug used in the treatment of various infections. They work by inhibiting bacterial DNA-gyrase, an enzyme necessary for bacteria reproduction . This makes them effective against many types of bacteria, including those resistant to other classes of antibacterials .

The synthesis and application of fluoroquinolones have been extensively studied . Structural modifications, such as the incorporation of fluorine atoms at different positions of the benzene ring, have resulted in improved antimicrobial properties .

Research studies on antineoplastic activity of certain fluoroquinolones have shown that derivatives containing specific groups in certain positions can be effective inhibitors of topoisomerase II of HeLa cells (a type of mammalian cancer cell) .

Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms . Also, they possess a good solubility in water relative to other fluoroquinolones . 5-Methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids are more active against certain strains .

The formation of complexes of fluoroquinolones with metals and their applications have also been considered . These complexes could potentially have different properties and applications compared to the original compounds .

Fluoroquinolones bearing the hydrazino group in position 5 appear to be effective antimicrobials towards a number of pathogenic microorganisms . Also, they possess a good solubility in water relative to other fluoroquinolones . 5-Methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridin-4-oxo-3-carboxylic acids are more active against certain strains .

The formation of complexes of fluoroquinolones with metals and their applications have also been considered . These complexes could potentially have different properties and applications compared to the original compounds .

Safety And Hazards

The safety information for 5-Fluoroquinolin-6-ol includes several hazard statements: H302, H315, and H319 . The precautionary statements include P305+P351+P338 . It’s important to handle this compound with care to avoid potential hazards.

Future Directions

The future directions for the research and application of 5-Fluoroquinolin-6-ol and other fluoroquinolones involve further exploration of their antibacterial properties and potential uses in treating infectious diseases . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .

properties

IUPAC Name

5-fluoroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPPCTGPUNCXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinolin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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